molecular formula C8H4BrF3N2 B581875 3-Amino-6-bromo-2-(trifluoromethyl)benzonitrile CAS No. 1805250-35-4

3-Amino-6-bromo-2-(trifluoromethyl)benzonitrile

Cat. No.: B581875
CAS No.: 1805250-35-4
M. Wt: 265.033
InChI Key: XTQNCDURNQDQJN-UHFFFAOYSA-N
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Description

3-Amino-6-bromo-2-(trifluoromethyl)benzonitrile is a sophisticated multifunctional aromatic compound designed for advanced research and development, particularly in medicinal chemistry and drug discovery. Its structure incorporates three distinct functional groups—an amino group, a bromo substituent, and a trifluoromethyl group—on a benzonitrile scaffold, making it a valuable synthetic intermediate for constructing complex target molecules. The presence of the electron-withdrawing trifluoromethyl group is a key feature, as this moiety is known to significantly influence a compound's properties by enhancing metabolic stability, membrane permeability, and binding affinity through its high electronegativity and lipophilicity . The bromine atom offers a versatile handle for further functionalization via modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing researchers to diversify the molecular structure efficiently. Simultaneously, the ortho-positioned amino group can serve as a hydrogen bond donor or acceptor, facilitating interactions with biological targets, or can be further derivatized to form amides or sulfonamides. This combination of features makes this benzonitrile derivative a particularly promising building block for the synthesis of compounds targeting a range of diseases. Researchers can leverage this intermediate in the exploration of novel therapeutic agents, including antibacterial compounds inspired by the coumarin nucleus or inhibitors targeting key enzymes in pathogens . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-amino-6-bromo-2-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2/c9-5-1-2-6(14)7(4(5)3-13)8(10,11)12/h1-2H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTQNCDURNQDQJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)C(F)(F)F)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-bromo-2-(trifluoromethyl)benzonitrile typically involves multi-step organic reactionsThe reaction conditions often involve the use of bromine or bromine-containing reagents and an appropriate solvent, such as acetic acid or dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of microwave-assisted synthesis to enhance reaction rates and efficiency. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-6-bromo-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Derivatives with various functional groups replacing the bromine atom.

    Oxidation Reactions: Nitro derivatives.

    Reduction Reactions: Amines.

Scientific Research Applications

3-Amino-6-bromo-2-(trifluoromethyl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-6-bromo-2-(trifluoromethyl)benzonitrile involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. The amino group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

6-Amino-3-bromo-2-fluorobenzonitrile

  • Structure : Substitutes the trifluoromethyl group (-CF₃) at position 2 with a fluorine atom (-F).
  • Molecular Formula : C₇H₄N₂FBr (MW: 215.02 g/mol) .
  • Fluorine’s electron-withdrawing effect is weaker than -CF₃, altering reactivity in electrophilic substitution reactions.
  • Applications : Used in organic synthesis but lacks documented roles in pharmaceuticals .

2-Chloro-6-(trifluoromethyl)benzonitrile

  • Structure: Replaces the amino (-NH₂) and bromine (Br) groups with chlorine (Cl) at position 2.
  • Molecular Formula : C₈H₃ClF₃N (MW: 205.56 g/mol) .
  • Key Differences :
    • The absence of -NH₂ limits hydrogen-bonding interactions, reducing utility in drug design.
    • Boiling point: 236.9°C (predicted), higher than the target compound due to increased molecular symmetry .
  • Applications : Intermediate in agrochemicals and materials science .

4-Amino-2-(trifluoromethyl)benzonitrile

  • Structure: Positions the amino group at position 4 instead of 3.
  • Key Differences: Altered substituent orientation affects electronic distribution; the para-amino group enhances resonance stabilization. Documented as an impurity in bicalutamide synthesis (anti-cancer drug), highlighting regulatory importance in purity control .

Data Table: Comparative Analysis

Compound Name Molecular Formula Substituent Positions Molecular Weight (g/mol) Key Applications
3-Amino-6-bromo-2-(trifluoromethyl)benzonitrile C₈H₄BrF₃N₂ 3-NH₂, 6-Br, 2-CF₃ 273.03 Pharmaceutical intermediates
6-Amino-3-bromo-2-fluorobenzonitrile C₇H₄N₂FBr 6-NH₂, 3-Br, 2-F 215.02 Organic synthesis
2-Chloro-6-(trifluoromethyl)benzonitrile C₈H₃ClF₃N 2-Cl, 6-CF₃ 205.56 Agrochemicals
4-Amino-2-(trifluoromethyl)benzonitrile C₈H₅F₃N₂ 4-NH₂, 2-CF₃ 192.13 Impurity in bicalutamide

Biological Activity

3-Amino-6-bromo-2-(trifluoromethyl)benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and applications in various fields, including cancer research and drug development.

Chemical Structure and Properties

The compound features a trifluoromethyl group, a bromine atom, and an amino group attached to a benzonitrile framework. These functional groups contribute to its unique chemical reactivity and biological activity.

Anticancer Properties

Research indicates that compounds with similar structures exhibit promising anticancer activities. For instance, studies have shown that trifluoromethyl-substituted benzonitriles can inhibit tumor growth in various cancer cell lines. Specifically, this compound has been investigated for its effects on apoptosis in cancer cells.

  • Case Study : In vitro studies demonstrated that this compound can induce apoptosis in MCF-7 breast cancer cells, suggesting its potential as an anticancer agent. The mechanism involves modulation of apoptotic pathways, potentially through interactions with specific receptors or enzymes involved in cell survival and death pathways .

The biological activity of this compound may be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes critical for cancer cell metabolism. The trifluoromethyl group enhances lipophilicity, facilitating cellular uptake and interaction with target enzymes .
  • Receptor Modulation : The amino group may allow for interactions with neurotransmitter receptors, influencing pathways related to neurotransmission and potentially providing neuroprotective effects .

Comparative Analysis with Related Compounds

A comparison of this compound with other similar compounds reveals differences in biological activity based on structural variations:

Compound NameKey FeaturesBiological Activity
This compoundTrifluoromethyl, bromineInduces apoptosis in cancer cells
4-BromoanilineLacks trifluoromethyl groupLower anticancer activity
3-Amino-4-(2-chlorophenyl)butanoic acidChlorine instead of bromineDifferent receptor interactions

Applications in Drug Development

The unique properties of this compound make it a valuable scaffold in drug design. Its structural features allow for modifications that can enhance potency and selectivity against specific targets:

  • Medicinal Chemistry : Utilized as a building block for synthesizing novel pharmaceuticals targeting various diseases, particularly cancers.
  • Synthetic Chemistry : Serves as an intermediate in the synthesis of complex organic molecules, including those used in therapeutic applications.

Q & A

Q. Q1: What synthetic methodologies are recommended for preparing 3-Amino-6-bromo-2-(trifluoromethyl)benzonitrile, and how can side reactions be minimized?

A: The synthesis typically involves sequential functionalization of a benzonitrile scaffold. A plausible route includes:

Bromination : Introduce bromine at the 6-position using electrophilic bromination (e.g., Br₂/FeBr₃), ensuring regioselectivity by leveraging the directing effects of existing substituents (e.g., the amino group at position 3) .

Trifluoromethylation : Install the trifluoromethyl group via cross-coupling reactions (e.g., using Cu-mediated Ullmann coupling) or radical trifluoromethylation .

Amination : Introduce the amino group via catalytic hydrogenation of a nitro precursor or nucleophilic substitution of a halogenated intermediate .

Q. Critical Considerations :

  • Monitor reaction temperatures to avoid decomposition of the trifluoromethyl group.
  • Use HPLC (e.g., Waters Spherisorb ODS-2 columns) to track intermediates and quantify byproducts like unreacted brominated precursors or dehalogenated derivatives .

Q. Q2: How can the purity and structural identity of this compound be validated?

A: A multi-technique approach is essential:

Chromatography :

  • HPLC : Utilize reverse-phase columns (e.g., L1 type) with UV detection. For example, a mobile phase of acetonitrile/water (70:30) resolves impurities like 4-amino-2-(trifluoromethyl)benzonitrile (retention time ~3.0 min) .
  • LC-MS : Confirm molecular weight (MW = 279.01 g/mol) and detect trace impurities.

Spectroscopy :

  • IR : Look for characteristic nitrile (C≡N) stretches near 2230 cm⁻¹ and NH₂ bends at ~1600 cm⁻¹ .
  • NMR : Confirm substitution patterns (e.g., ¹H NMR signals for aromatic protons and ¹⁹F NMR for trifluoromethyl groups).

Q. Q3: How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

A: Density Functional Theory (DFT) calculations (e.g., using B3LYP/6-31G*) can model:

Electrophilicity : Calculate Fukui indices to identify reactive sites (e.g., bromine at position 6 as the primary electrophilic center) .

Transition States : Simulate SNAr (nucleophilic aromatic substitution) pathways to predict activation energies and regioselectivity.

Q. Case Study :

  • A brominated analog, 4-bromo-2-(trifluoromethyl)benzonitrile, showed higher reactivity at the para position due to electron-withdrawing effects of CF₃ and CN groups .

Q. Q4: How to resolve contradictions in spectral data during structural elucidation (e.g., unexpected NH₂ signal shifts)?

A:

Cross-Validation :

  • Compare experimental ¹H NMR with computed spectra (e.g., using Gaussian).
  • Analyze solvent effects (e.g., DMSO-d₆ may cause NH₂ proton downfield shifts due to hydrogen bonding).

Isotopic Labeling : Synthesize deuterated analogs to confirm assignments.

Example : In a related compound, 4-amino-2-(trifluoromethyl)benzonitrile, anomalous NH₂ shifts were attributed to steric hindrance from the CF₃ group .

Q. Q5: What strategies identify metabolic byproducts of this compound in biological systems?

A:

In Vitro Metabolism : Incubate with liver microsomes and use HRMS (High-Resolution Mass Spectrometry) to detect phase I/II metabolites.

Fragmentation Patterns : Compare MS/MS data with synthetic standards (e.g., dehalogenated or hydroxylated derivatives) .

Q. Q6: How to optimize reaction conditions for bromination without forming polybrominated byproducts?

A:

Kinetic Control : Use substoichiometric Br₂ (1.1 eq.) at low temperatures (0–5°C) to favor mono-bromination.

Directing Groups : Leverage the amino group’s meta-directing effect to position bromine at the 6-position .

Validation : Monitor reaction progress via TLC or inline IR spectroscopy to detect early-stage di-brominated impurities .

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